1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide
Description
The compound 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide is a cyclopentane-carboxamide derivative featuring a 4-chlorophenyl group and a piperidinyl-tetrahydrocinnolin moiety.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O/c26-20-9-7-19(8-10-20)25(13-3-4-14-25)24(31)27-21-11-15-30(16-12-21)23-17-18-5-1-2-6-22(18)28-29-23/h7-10,17,21H,1-6,11-16H2,(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGJPZSOCARCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4(CCCC4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the intermediate compounds, such as the chlorophenyl derivative and the tetrahydrocinnolinyl derivative. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, reducing agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for commercial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing carboxamide, piperidine, or aryl halide moieties, focusing on synthesis, structural variations, and functional implications.
Piperidine-Carboxamides with Purine Cores
describes derivatives like N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}cyclopentanecarboxamide (12). These compounds feature a purine core instead of tetrahydrocinnolin, yielding moderate to high synthesis efficiencies (e.g., 86% for compound 12).
TRPA1-Targeting Piperidine-Carboxamides (PIPC Series)
highlights PIPC1–PIPC4 , stereoisomeric carboxamides with fluorophenyl or trifluoromethyl groups. For example:
- PIPC1: (R)-1-(4-chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide. These compounds exhibit stereochemical sensitivity in TRPA1 modulation, suggesting that the target compound’s tetrahydrocinnolin group may similarly influence enantiomer-specific activity. Notably, fluorinated substituents in PIPC analogs enhance metabolic resistance, whereas the target compound lacks such groups, possibly reducing its half-life .
Thieno-Pyrazole Carboxamides
details 1-(4-chlorophenyl)-N-[2-(2-methyl-2-propanyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide, which replaces the piperidine-tetrahydrocinnolin system with a thieno-pyrazole ring. This substitution introduces sulfur-based heterocycles, which often improve lipophilicity and CNS penetration. The target compound’s nitrogen-rich tetrahydrocinnolin may instead favor peripheral receptor interactions .
Fentanyl Derivatives (Cyclopropylfentanyl)
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide; –9) shares the piperidine-carboxamide backbone but incorporates a cyclopropane ring and phenyl-ethyl side chain. In contrast, the target compound’s tetrahydrocinnolin and chlorophenyl groups may attenuate opioid activity while retaining affinity for non-opioid targets (e.g., purinergic or TRP channels) .
Piperazine-Carboxamides
describes N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide, where the piperidine ring is replaced by piperazine. Piperazine derivatives often exhibit enhanced water solubility due to the additional nitrogen, but the rigid chair conformation of the piperazine ring (as confirmed by crystallography) may limit membrane permeability compared to the target compound’s flexible tetrahydrocinnolin-piperidine system .
Key Research Findings and Implications
- Synthesis Efficiency: Purine-based analogs (e.g., compound 12) achieve higher yields (86%) compared to thieno-pyrazole or stereoisomeric PIPC derivatives, suggesting that heterocycle complexity inversely correlates with synthetic accessibility .
- Receptor Specificity: Fluorinated or sulfur-containing groups (PIPC1, ) enhance stability and targeting, while the tetrahydrocinnolin in the target compound may confer unique binding profiles requiring further validation.
Q & A
Basic: What are the key synthetic strategies for this compound?
The synthesis typically involves multi-step organic reactions focusing on cyclopentanecarboxamide and heterocyclic moieties. A common approach includes:
- Amide coupling : Using reagents like BOP [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in THF to link the cyclopentane-carboxamide to the piperidine-tetrahydrocinnolin core (yields ~86%) .
- Heterocycle formation : The tetrahydrocinnolin ring is synthesized via cyclization reactions under controlled conditions (e.g., reflux in acetic acid) .
- Purification : Silica gel column chromatography and recrystallization ensure >95% purity .
Basic: How is structural integrity confirmed post-synthesis?
Critical techniques include:
- NMR spectroscopy : ¹H/¹³C NMR validates substituent positions (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .
- X-ray crystallography : Single-crystal studies resolve bond angles and stereochemistry (e.g., C–C bond lengths ~1.515 Å) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆ClN₃O: 424.1784) .
Advanced: What methodologies analyze its interaction with cannabinoid receptors?
- Radioligand binding assays : Competitive displacement of [³H]CP-55,940 assesses affinity for CB1 receptors (IC₅₀ values < 100 nM) .
- Functional assays : cAMP accumulation assays in HEK293 cells transfected with CB1 receptors evaluate inverse agonism .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in the receptor’s hydrophobic pocket .
Advanced: How to resolve contradictions in reported biological activities?
Contradictions may arise from assay variability. Strategies include:
- Standardized protocols : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions .
- Metabolite profiling : LC-MS identifies active metabolites that may contribute to divergent results .
- SAR analysis : Compare derivatives (e.g., cyclopentyl vs. cyclohexyl groups) to isolate structural drivers of activity .
Basic: What are its solubility and stability profiles?
- Solubility : Poor aqueous solubility (logP ~4.2); use DMSO for in vitro studies (stock solutions >10 mM) .
- Stability : Stable at -20°C for >6 months; avoid prolonged exposure to light or acidic conditions (pH <5 degrades the amide bond) .
Advanced: Which computational models predict pharmacokinetics?
- QSAR models : MOE or Schrödinger Suite predict ADMET properties (e.g., BBB permeability: <0.1 logBB) .
- Molecular dynamics simulations : Assess metabolic stability by simulating hepatic CYP3A4 interactions .
Basic: What analytical techniques ensure purity?
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5% .
- TLC : Silica gel GF₂₅₄ plates (ethyl acetate/hexane, 1:1) monitor reaction progress .
Advanced: How to design SAR studies for efficacy optimization?
- Substituent variation : Modify the tetrahydrocinnolin (e.g., electron-withdrawing groups at position 3) or piperidine (N-alkylation) .
- In vivo efficacy : Test analogs in rodent models of pain/inflammation (ED₅₀ calculations via dose-response curves) .
- Crystallographic data : Use solved CB1 receptor structures (PDB: 5TGZ) to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
